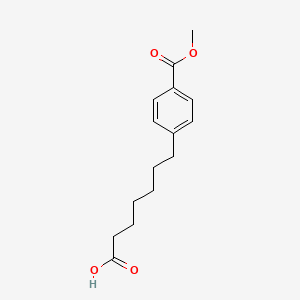![molecular formula C42H50NNiP2Si2+ B13092160 [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)
[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel is a coordination compound that features a nickel center coordinated to two triphenylphosphine ligands and a [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel typically involves the reaction of nickel(II) chloride with triphenylphosphine and [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: Ligand substitution reactions can occur, where the triphenylphosphine or [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while reduction reactions may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
科学研究应用
Chemistry
In chemistry, [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates and efficient catalysis.
Biology and Medicine
Industry
In industry, this compound may find applications in the development of new materials, such as advanced polymers and coatings. Its catalytic properties can be leveraged to improve the efficiency and selectivity of industrial chemical processes .
作用机制
The mechanism by which [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel exerts its effects is primarily through its role as a catalyst. The nickel center can coordinate to substrates, facilitating their activation and subsequent transformation. The triphenylphosphine and [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligands play a crucial role in stabilizing the nickel center and modulating its reactivity .
相似化合物的比较
Similar Compounds
Bis(triphenylphosphine)nickel(II) chloride: This compound features a similar coordination environment but lacks the [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand.
Nickel(II) acetylacetonate: Another nickel complex with different ligands, commonly used in catalysis.
Nickel(II) bis(diphenylphosphino)ethane: A nickel complex with diphenylphosphino ligands, used in similar catalytic applications.
Uniqueness
The presence of the [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand in [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel imparts unique steric and electronic properties to the compound. This can result in different reactivity and selectivity compared to other nickel complexes, making it a valuable compound for specific catalytic applications .
属性
分子式 |
C42H50NNiP2Si2+ |
|---|---|
分子量 |
745.7 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)azanide;nickel;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C6H18NSi2.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2,3)7-9(4,5)6;/h2*1-15H;1-6H3;/q;;-1;/p+2 |
InChI 键 |
KBEAVYRUJMEMHQ-UHFFFAOYSA-P |
规范 SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
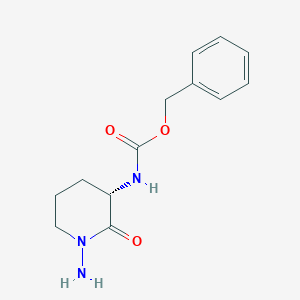
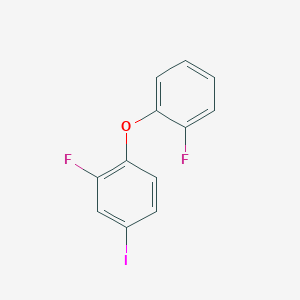

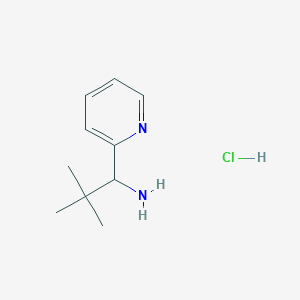

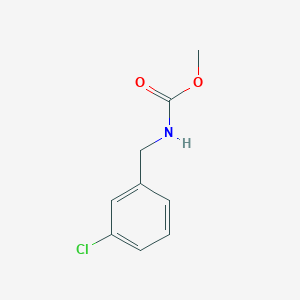

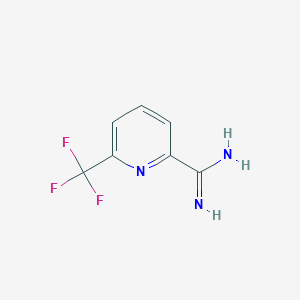
![[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13092129.png)
![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan](/img/structure/B13092134.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)
